

Application Notes and Protocols: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate in Modern Organic Synthesis

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Compound of Interest

Compound Name: *Diphenyl(vinyl)sulfonium
trifluoromethanesulfonate*

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Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a versatile and powerful reagent in modern organic synthesis. Its ability to act as a vinyl cation equivalent allows for a diverse range of chemical transformations, providing efficient access to complex molecular architectures. These notes provide an overview of its key applications and detailed protocols for its use.

Overview of Applications

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is primarily utilized in reactions where a two-carbon vinyl unit is incorporated into a molecule. Its key applications include:

- **Annulation Reactions:** The synthesis of various saturated heterocycles is a hallmark of this reagent. It enables the straightforward formation of morpholines, thiomorpholines, and piperazines from the corresponding β -amino alcohols, β -amino thiols, and diamines.
- **Cyclopropanation Reactions:** The reagent facilitates the formation of cyclopropane rings, which are important structural motifs in many biologically active molecules. This is particularly effective with activated methylene compounds like oxindoles.^{[1][2]}

- **Aziridination Reactions:** It reacts with primary amines to furnish aziridines, three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates.[\[1\]](#)[\[3\]](#)
- **Vinylation of Heteroatoms:** This reagent can be used to introduce a vinyl group onto heteroatoms such as nitrogen and oxygen.
- **Cross-Coupling Reactions:** In the presence of a suitable catalyst, it can participate in cross-coupling reactions, such as the Sonogashira coupling, to form enynes.[\[4\]](#)

Key Applications and Reaction Data

The following tables summarize the quantitative data for some of the key applications of **diphenyl(vinyl)sulfonium trifluoromethanesulfonate**.

Table 1: Synthesis of Six-Membered Heterocycles

Substrate Type	Product	Yield (%)	Reference
β -Amino Alcohols	Morpholines	94 - 98	[1] [2]
β -Amino Thiols	Thiomorpholines	94 - 98	[2]
N-Protected Diamines	Piperazines	91 - 99	[2]

Table 2: Cyclopropanation of Oxindoles

Catalyst	Reaction Conditions	Yield (%)	Reference
Zinc Triflate	Mild	High	[1] [2]

Table 3: Synthesis of Other Heterocycles

Substrate	Product	Yield (%)	Reference
N-Cbz protected 1,2-amino alcohols	N-vinyl oxazolidinones	Excellent	[2]
tert-butylcarbamates	N-aryloxazolidin-2-ones	Very High	[2]
N-arylmalonylamides	N-arylpyrrolidin-2-ones	Moderate to Excellent	[2]
Formamidines	Imidazolinium salts	High	[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Morpholines from β -Amino Alcohols

This protocol is adapted from the work of Aggarwal and coworkers.[1][2]

Materials:

- β -Amino alcohol (1.0 equiv)
- **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** (1.1 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (CH_2Cl_2), anhydrous

Procedure:

- To a solution of the β -amino alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
- Slowly add a solution of **diphenyl(vinyl)sulfonium trifluoromethanesulfonate** in anhydrous dichloromethane to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired morpholine.

Protocol 2: Zinc Triflate-Mediated Cyclopropanation of Oxindoles

This protocol describes a mild method for the synthesis of spirocyclopropyl oxindoles.^{[1][2]}

Materials:

- Oxindole (1.0 equiv)
- **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** (1.2 equiv)
- Zinc triflate ($\text{Zn}(\text{OTf})_2$) (10 mol%)
- 1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv)
- Dichloromethane (CH_2Cl_2), anhydrous

Procedure:

- To a mixture of the oxindole and zinc triflate in anhydrous dichloromethane under an inert atmosphere, add **diphenyl(vinyl)sulfonium trifluoromethanesulfonate**.
- Cool the mixture to 0 °C and add DBU dropwise.
- Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

- After completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous ammonium chloride solution.
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the spirocyclopropyl oxindole.

Protocol 3: Sonogashira Cross-Coupling of Terminal Alkynes

This protocol details the vinylation of terminal alkynes to form 1,3-enynes.[\[4\]](#)

Materials:

- Terminal alkyne (1.0 equiv)
- **Diphenyl(vinyl)sulfonium trifluoromethanesulfonate** (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (5 mol%)
- Copper(I) iodide (CuI) (5 mol%)
- Potassium phosphate (K_3PO_4) (1.0 equiv)
- 1,2-Dimethoxyethane (DME), anhydrous

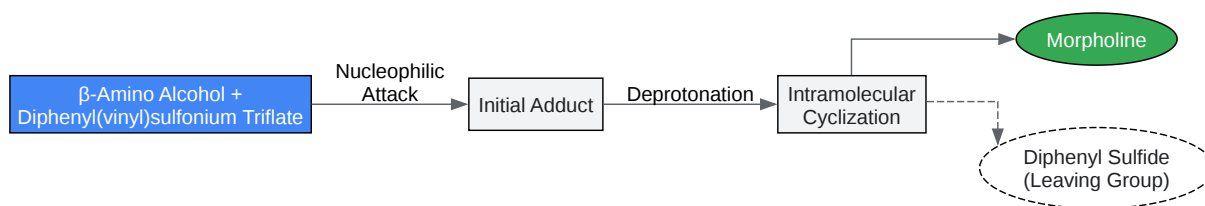
Procedure:

- In a nitrogen-filled glovebox, charge a sealed tube with $\text{Pd}(\text{PPh}_3)_4$, CuI , **diphenyl(vinyl)sulfonium trifluoromethanesulfonate**, the terminal alkyne, and K_3PO_4 .
- Add anhydrous DME with vigorous stirring.
- Stir the mixture at 25 °C for 12 hours.
- Dilute the reaction mixture with diethyl ether and wash with water.
- Extract the aqueous layer with diethyl ether.

- Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired 1,3-enyne.

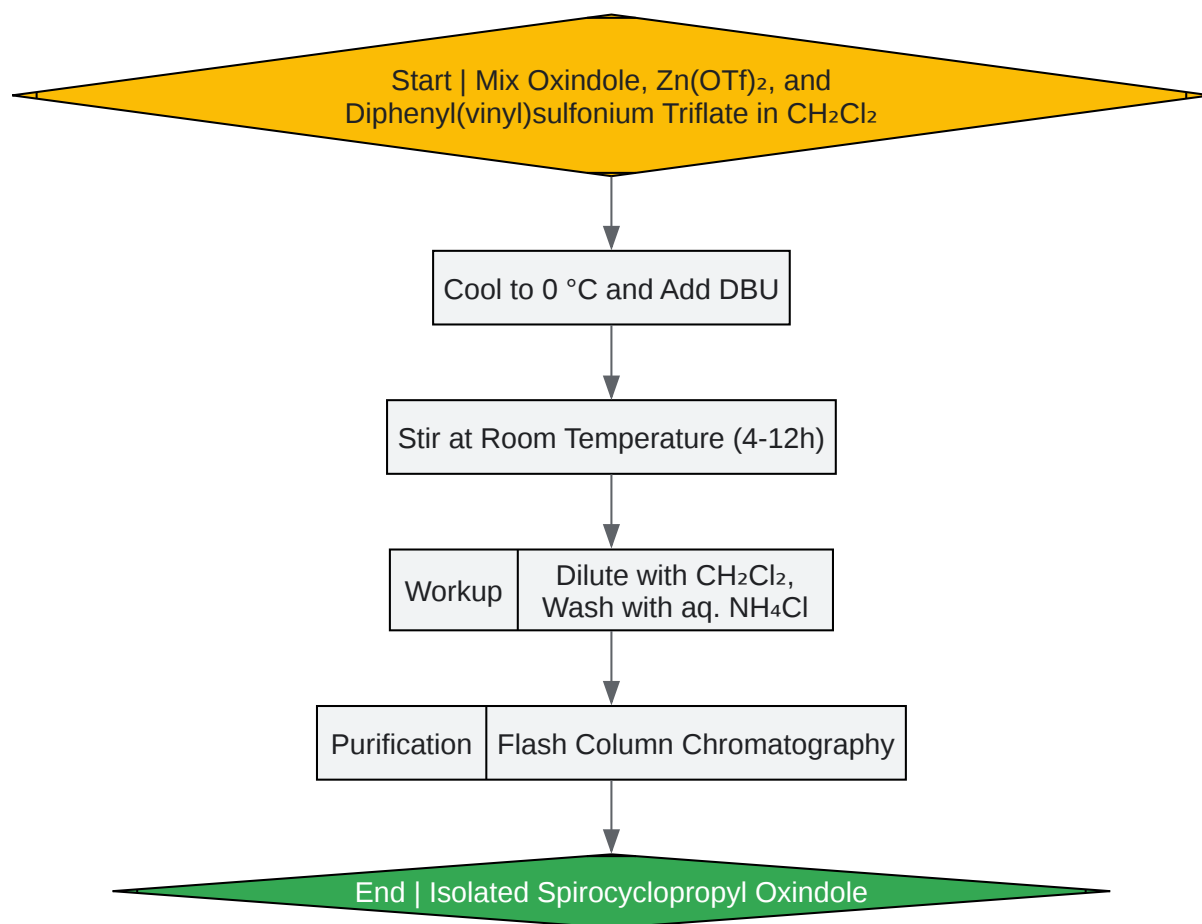
Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms and workflows for key reactions involving **diphenyl(vinyl)sulfonium trifluoromethanesulfonate**.



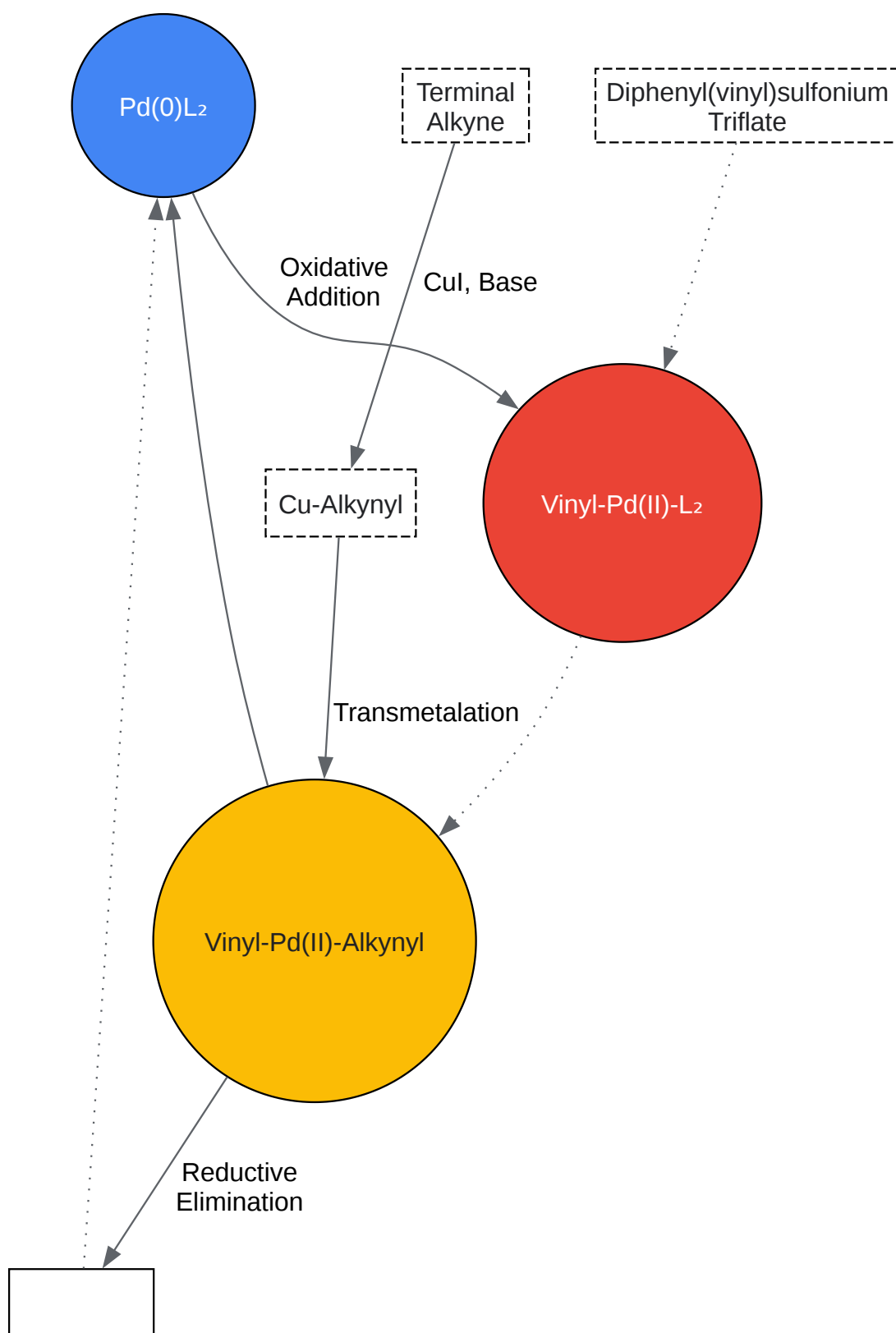
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Caption: Proposed mechanism for morpholine synthesis.



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Caption: Workflow for cyclopropanation of oxindoles.



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Caption: Catalytic cycle for Sonogashira vinylation.

Handling and Safety

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or under nitrogen/argon).^[1] It is recommended to store the reagent at low temperatures (-20 °C) in a desiccator to prevent hydrolysis.^[1] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Waste containing this reagent should be neutralized with a saturated sodium bicarbonate solution before disposal.^[1]

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